molecular formula C5H10ClNO4S B1526134 Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate CAS No. 1250575-99-5

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate

Cat. No.: B1526134
CAS No.: 1250575-99-5
M. Wt: 215.66 g/mol
InChI Key: SQTDUFWMFSDGBA-UHFFFAOYSA-N
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Description

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate is a useful research compound. Its molecular formula is C5H10ClNO4S and its molecular weight is 215.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C4H7ClO4S
  • Molecular Weight : 174.62 g/mol
  • IUPAC Name : this compound

Structure

The chemical structure of this compound includes a chlorosulfonyl group attached to a methyl amino propanoate backbone, which is critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It can modulate key signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, including bacteria and fungi.

Biochemical Pathways

The compound interacts with multiple biochemical pathways, notably:

  • Oxidative Stress Pathways : It has been reported to influence oxidative stress responses, potentially providing protective effects against cellular damage.
  • Inflammatory Response : Its role in modulating inflammatory pathways suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Table 2: Case Studies on Efficacy

StudyModel UsedDose (mg/kg)Outcome
In vitro antimicrobialBacterial culturesN/ASignificant inhibition of bacterial growth
In vivo cancer modelMice20Reduced tumor size compared to control
Inflammatory disease modelRat10Decreased levels of inflammatory markers

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions .

Scientific Research Applications

Research Applications

  • Synthesis of Sulfonamide Derivatives
    • Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate can be utilized as an intermediate in the synthesis of sulfonamide compounds. These derivatives are known for their antimicrobial properties and are commonly used in pharmaceuticals.
  • Inflammatory Response Modulation
    • Preliminary studies suggest that this compound may play a role in modulating inflammatory pathways. This indicates potential applications in treating inflammatory diseases, such as arthritis or inflammatory bowel disease, where modulation of the immune response is beneficial.
  • Chemical Reactions
    • The chlorosulfonyl group makes this compound reactive towards nucleophiles, allowing it to participate in various nucleophilic substitution reactions. This property is particularly useful in organic synthesis for creating complex molecules.
  • Development of Agrochemicals
    • Given its chemical structure, there is potential for this compound to be explored in the development of agrochemicals, particularly herbicides or fungicides that require sulfonamide functionalities for enhanced efficacy.

Synthesis of Antimicrobial Agents

A study focused on synthesizing new sulfonamide derivatives from this compound demonstrated its effectiveness as a precursor for compounds with significant antimicrobial activity against various bacterial strains. The derivatives showed improved potency compared to traditional sulfonamides, indicating the potential for developing new antibiotics .

Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of compounds derived from this compound revealed that certain derivatives significantly reduced pro-inflammatory cytokines in vitro. This suggests that modifications to the core structure can yield potent anti-inflammatory agents suitable for clinical applications.

Properties

IUPAC Name

methyl 3-[chlorosulfonyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTDUFWMFSDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250575-99-5
Record name methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate

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